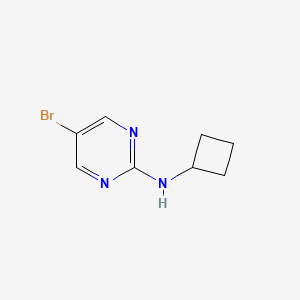

5-bromo-N-cyclobutylpyrimidin-2-amine

Descripción

Chemical Identity and Structure

5-Bromo-N-cyclobutylpyrimidin-2-amine (C₈H₁₀BrN₃) is a pyrimidine derivative characterized by a bromine atom at the 5-position and a cyclobutylamine substituent at the 2-position of the pyrimidine ring. Its exact mass is 227.046 g/mol . The cyclobutyl group introduces steric strain due to the ring’s four-membered structure, which may influence reactivity and intermolecular interactions compared to larger cycloalkyl substituents (e.g., cyclopentyl or cyclohexyl).

For example, reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of a base like N,N-diisopropylethylamine yields the cyclopentyl-substituted derivative . Similar methods likely apply to the cyclobutyl variant. The bromine atom at position 5 makes the compound a versatile intermediate for Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling further functionalization in pharmaceutical chemistry .

Propiedades

Número CAS |

947534-33-0 |

|---|---|

Fórmula molecular |

C8H10BrN3 |

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

5-bromo-N-cyclobutylpyrimidin-2-amine |

InChI |

InChI=1S/C8H10BrN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) |

Clave InChI |

ZNYRNULCKWWGRG-UHFFFAOYSA-N |

SMILES canónico |

C1CC(C1)NC2=NC=C(C=N2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-bromo-N-cyclobutylpyrimidin-2-amine with structurally related pyrimidine and pyridine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Cycloalkyl vs. Aromatic Groups : Cyclobutyl and cyclopentyl substituents enhance steric bulk, which can hinder undesired side reactions in cross-coupling processes compared to linear alkyl or aryl groups .

- Halogen Positioning : Chlorine at position 2 (e.g., in 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) increases electrophilicity at position 4, enabling selective substitutions .

Crystallographic and Hydrogen-Bonding Behavior :

- Methylamine-substituted derivatives (e.g., 5-bromo-N-methylpyrimidin-2-amine) exhibit planar pyrimidine rings with intermolecular C–H∙∙∙N/Br hydrogen bonds, forming stable 2D networks . In contrast, bulkier substituents like cyclobutyl or phenyl disrupt such packing, reducing crystallinity .

Biological Relevance :

- Cyclopentyl-substituted pyrimidines are intermediates in kinase inhibitors (e.g., Ribociclib), where the cycloalkyl group improves target binding affinity .

- Pyridine derivatives with aromatic substituents (e.g., 5-bromo-N-phenylpyridin-2-amine) demonstrate antimicrobial activity due to enhanced π-π interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.